Androsta-4,16-diene-3,6-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114611-55-1 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C19H24O2/c1-18-7-3-4-14(18)13-11-17(21)16-10-12(20)5-9-19(16,2)15(13)6-8-18/h3,7,10,13-15H,4-6,8-9,11H2,1-2H3/t13-,14-,15-,18-,19+/m0/s1 |
InChI Key |
GOJSMZGIOCBZMX-UNTXSKPGSA-N |
SMILES |
CC12CCC3C(C1CC=C2)CC(=O)C4=CC(=O)CCC34C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC(=O)C4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CC(=O)C4=CC(=O)CCC34C |
Synonyms |
androsta-4,16-diene-3,6-dione |
Origin of Product |
United States |
Chemical Synthesis Methodologies for Androsta 4,16 Diene 3,6 Dione
Historical Accounts of Androsta-4,16-diene-3,6-dione Synthesis
The synthesis of this compound, a member of the physiologically intriguing 16-unsaturated C19 steroids, was described as a novel compound in the late 1980s. nih.gov Early research focused on its preparation and the characterization of its spectroscopic data. nih.gov The compound is also recognized as a potential intermediate in the biosynthesis of other steroids. researchgate.net
Established Synthetic Routes for Steroidal 3,6-Diones
The creation of the 3,6-dione functionality in the steroid nucleus is a key transformation in steroid chemistry. These compounds serve as important synthetic intermediates and have been investigated for their biological properties. nih.gov
Oxidation Reactions in Steroidal Compound Synthesis
Oxidation is a fundamental reaction in steroid synthesis, frequently employed to convert alcohols to ketones. numberanalytics.com Common oxidizing agents for this purpose include chromium trioxide and potassium permanganate. numberanalytics.com
For the synthesis of Δ4-3,6-diones, a modified Jones oxidation has been shown to be an efficient one-pot method. This approach converts steroidal 5-en-3β-ols to the corresponding 4-ene-3,6-diones in high yields (77-89%) and with relatively short reaction times of 1-2 hours. nih.govmanchester.ac.uk This method offers significant advantages over previously reported multi-step procedures. nih.gov
Another effective reagent for this transformation is pyridinium (B92312) chlorochromate (PCC). tandfonline.comtandfonline.com PCC in refluxing benzene (B151609) can convert steroidal Δ5-3β-tetrahydropyranyl ethers to the corresponding Δ4-3,6-diones in high yields. tandfonline.com The acidic nature of PCC facilitates the removal of the tetrahydropyranyl protecting group, followed by oxidation. tandfonline.com Similarly, PCC in dichloromethane (B109758) at ambient conditions has been used to oxidize steroidal Δ5-3-alcohols to Δ4-3,6-diketones. tandfonline.comdeepdyve.com
The table below summarizes the yields of various steroidal Δ4-3,6-diones prepared using PCC. tandfonline.com
| Precursor (Δ5-3β-tetrahydropyranyl ether of) | Product (Δ4-3,6-dione of) | Yield (%) |
| Androsten-3β-ol | Androsten-3,6-dione | 85 |
| Cholesten-3β-ol | Cholesten-3,6-dione | 88 |
| Pregnen-3β-ol | Pregnen-3,6-dione | 82 |
Synthetic Strategies from Specific Precursors (e.g., 17-(3-pyridyl)androsta-5,16-dien-3β-ol derivatives)
The synthesis of complex steroids often involves multi-step sequences starting from readily available precursors. For instance, 17-(3-pyridyl)androsta-5,16-dien-3β-ol has been a key starting material for the synthesis of various steroidal derivatives. core.ac.ukgoogle.comgoogle.com The synthesis of this precursor itself can be achieved from dehydroepiandrosterone-17-hydrazone through a sequence involving iodination and a subsequent palladium-catalyzed coupling reaction with diethyl(3-pyridyl)borane. google.comgoogle.com While not directly leading to this compound, these methodologies highlight the strategies employed to modify the D-ring of the steroid nucleus, which could be adapted for the synthesis of various androstane (B1237026) derivatives.
Alternative Preparations of Δ4-3,6-Diones
An alternative route to steroidal Δ4-3,6-diones involves the oxidation of 3-chloro-3,5-dienes with chromic acid. researchgate.net This method provides a simple alternative to other established procedures. researchgate.netmagonlinelibrary.com The required 3-chloro-3,5-dienes can be prepared from the corresponding 3-keto-Δ4-steroids. researchgate.net
Synthesis of Related Androst-16-ene (B99302) Derivatives
The synthesis of related androst-16-ene derivatives provides valuable insights into the chemical transformations applicable to this class of steroids.
Methodologies for 19-Hydroxylated Androst-4,16-dien-3-one
The synthesis of 19-hydroxy-androst-4,16-dien-3-one has been described, highlighting methods for introducing functionality at the C-19 position. google.com One approach involves treating 19-nor-Δ4,16-androstadien-3-one with lithium isopropylcyclohexylamide followed by molybdenum pentoxide in a hexamethylphosphoramide/pyridine mixture. google.com
General Approaches to 16-Androstene Steroid Synthesis
The synthesis of 16-androstene steroids, a class of C19 steroids characterized by a double bond at the C16 position, is a significant area of research due to their roles as pheromones and their unique chemical structures. The synthetic strategies towards these molecules can be broadly categorized into biosynthetic and chemical synthesis approaches.
Biosynthesis of 16-Androstene Steroids
In biological systems, the synthesis of 16-androstene steroids is a complex enzymatic process. The key enzyme responsible for the formation of the characteristic 16-ene functionality is cytochrome P450c17 (CYP17A1). This enzyme exhibits a dual catalytic activity, functioning as both a 17α-hydroxylase and a 17,20-lyase. The andien-β-synthase activity of CYP17A1 is crucial, converting pregnenolone (B344588) into 5,16-androstadien-3β-ol. nih.gov This biosynthetic pathway is particularly active in porcine testes. nih.govoup.com
The biosynthesis involves several key steps and intermediates. Pregnenolone is the primary precursor. The conversion to 5,16-androstadien-3β-ol is a critical step, and this intermediate can then be further metabolized to other 16-androstene steroids. nih.gov Studies in boar testis have shown that the synthesis of these steroids can proceed from both pregnenolone and progesterone (B1679170). oup.com The involvement of other enzymes such as cytochrome b5 (CYB5A), 3β-hydroxysteroid dehydrogenase (3β-HSD), and 5α-reductases (SRD5A) is also essential in producing the variety of 16-androstene compounds found in nature. nih.gov
Notably, the sulphoconjugation of 16-androstene steroids is a significant aspect of their biosynthesis, affecting their accumulation and transport. nih.gov Research has identified several sulphoconjugated 16-androstene steroids in boar Leydig cells. nih.gov
While biosynthesis provides the natural route to 16-androstene steroids, chemical synthesis offers a controlled and often more versatile approach to producing specific analogues, including the titular compound, This compound .
The synthesis of This compound has been described in scientific literature, establishing it as a member of the physiologically intriguing 16-unsaturated C19 steroids. nih.gov The synthesis confirmed its structure, and its spectroscopic data were reported. nih.gov
A general strategy for the synthesis of related androstene diones, such as (-)-Androst-4-ene-3,16-dione, has involved the use of modern synthetic methods like cyclozirconation of a computationally-designed diene. acs.org This highlights the application of organometallic chemistry in constructing the steroid core with high stereocontrol.
Microbial biotransformation presents another powerful tool for the synthesis of key steroid intermediates. For instance, the biotransformation of Androsta-4-ene-3,17-dione (4-AD) to Androsta-1,4-diene-3,17-dione (ADD) using microorganisms like Arthrobacter simplex is an established industrial process. nih.gov Such methods offer a cost-effective and environmentally benign alternative to purely chemical synthesis for certain transformations. nih.gov
The introduction of the 6-oxo group, as seen in This compound , often involves the oxidation of a suitable precursor. The allylic oxidation of a Δ⁴-3-keto steroid can introduce a carbonyl group at the C6 position.
Below is a table summarizing key synthetic approaches and intermediates in the synthesis of 16-androstene steroids.
| Precursor | Key Transformation | Resulting Structure | Relevant Method |
| Pregnenolone | Enzymatic conversion (CYP17A1) | 5,16-Androstadien-3β-ol | Biosynthesis nih.gov |
| Progesterone | Enzymatic conversion | Androstadienone | Biosynthesis oup.com |
| Computationally-Designed Diene | Cyclozirconation | (-)-Androst-4-ene-3,16-dione | Chemical Synthesis acs.org |
| Androsta-4-ene-3,17-dione | Microbial Dehydrogenation | Androsta-1,4-diene-3,17-dione | Biotransformation nih.gov |
Further research into novel steroidal compounds has led to the synthesis of various androstene derivatives with modifications at different positions, indicating the broad scope of chemical synthesis in creating a diverse library of these compounds for biological evaluation. researchgate.net
Enzymatic Interactions and Inhibition Mechanisms Relevant to Androsta 4,16 Diene 3,6 Dione
Androsta-4,16-diene-3,6-dione in Enzyme Modulation Research
This compound belongs to the 16-androstene class of endogenous steroids. wikipedia.org These compounds are subjects of research for their potential to interact with and modulate the activity of key enzymes in the body, particularly those involved in steroidogenesis. The investigation of such steroidal compounds is crucial for understanding biochemical pathways and for the development of targeted therapeutic agents. The unique structural features of this compound, specifically its dione (B5365651) moieties and conjugated double bond system, make it a molecule of interest for studying enzyme-ligand interactions.
Aromatase (CYP19A1) and Steroidal Inhibitors with 3,6-Dione Moieties
Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a critical enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis, converting androgens into estrogens. nih.govbenthamdirect.comscbt.com This function makes it a prime target for the treatment of hormone-dependent diseases like breast cancer. nih.govmdanderson.org Steroidal inhibitors that mimic the natural androgen substrates are a major class of aromatase inhibitors. nih.gov Compounds featuring a 3,6-dione moiety, such as the related 4-androstene-3,6,17-trione, have been identified as potent inhibitors of this enzyme. nih.gov
The binding affinity of steroidal inhibitors to aromatase is dictated by their structural similarity to the endogenous substrate, androstenedione (B190577). Key structural features that influence this interaction include:
The Steroid Nucleus : The fundamental four-ring structure of the steroid is essential for recognition and binding within the enzyme's active site. uomustansiriyah.edu.iq
A-Ring Planarity : The planarity in the A and B rings of the steroid scaffold is important for effective binding to the active site of aromatase. nih.govcore.ac.uk
D-Ring Structure : The structure of the D-ring is also critical for binding. Modifications, such as replacing the cyclopentanone (B42830) D-ring with a six-membered lactone, have been shown to decrease inhibitory potency. nih.govcore.ac.uk
Hydrophobic Interactions : The active site of aromatase contains a hydrophobic binding pocket, which accommodates the steroid backbone. nih.gov
The crystal structure of aromatase has revealed a compact, androgen-specific active site that is not easily flexed by ligand binding, underscoring the importance of a complementary steroid shape for high-affinity interaction. nih.gov
Many steroidal aromatase inhibitors function as mechanism-based inactivators, also known as "suicide inhibitors". patsnap.com These molecules are androgen substrate analogues that bind to the enzyme's active site where they are catalytically converted into a reactive intermediate. nih.govnih.gov This intermediate then forms a covalent bond with the enzyme, leading to its permanent and irreversible inactivation. patsnap.com
A well-studied example is exemestane, which binds irreversibly to aromatase, causing its inactivation. nih.govpatsnap.com Similarly, 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione have been shown to cause a time-dependent decrease in aromatase activity. nih.gov This suggests that enzyme-generated intermediates from these parent steroids are responsible for the potent inhibition of estrogen biosynthesis. nih.gov This irreversible binding ensures a long-lasting suppression of the enzyme's function. patsnap.com
The conjugated system within the A-ring of steroidal inhibitors plays a significant role in their interaction with aromatase. The Δ4 double bond (between carbons 4 and 5) in conjunction with the ketone at C-3 is a common feature in aromatase substrates and many steroidal inhibitors. The presence of a 3,6-dione structure, as seen in related compounds, contributes to the molecule's reactivity and binding. Kinetic studies on 4-androstene-3,6,17-trione, which features this Δ4-3,6-dione system, demonstrate its potent, time-dependent inactivation of human placental aromatase, highlighting the importance of this structural motif. nih.gov
Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition
Structure-activity relationship (SAR) studies have provided valuable insights into how modifications to the steroid scaffold affect aromatase inhibition. The position and stereochemistry (the 3D arrangement of atoms) of substituents are critical.
Research on 6-substituted androst-4-ene-3,17-diones has shown that:
Stereochemistry at C-6 : 6β-alkyl steroids generally exhibit a higher binding affinity for aromatase than their 6α-isomers. nih.gov This suggests the active site has a limited hydrophobic pocket on the β-face (top face) of the steroid in the C-6 region. nih.gov
Size and Nature of Substituents : Small, non-polar alkyl groups (like methyl and ethyl) at the C-6 position can lead to very potent inhibition. nih.gov However, bulky or polar substituents at this position tend to decrease the inhibitory activity, indicating a steric limitation within the binding pocket. nih.gov For instance, the 6β-ethyl derivative was found to be a highly potent inhibitor, while 6-isopropyl and 6-phenyl derivatives were weaker. nih.gov
These findings underscore that even minor changes in the position or orientation of a single functional group can significantly alter the compound's ability to bind to and inhibit the enzyme. nih.gov
Data Tables
Table 1: Inhibitory Activity of 6-Substituted Androst-4-ene-3,17-dione Analogs against Human Placental Aromatase nih.gov
| Compound (Substituent at C-6) | Stereochemistry | Inhibition Constant (Kᵢ) in nM | Inhibition Type |
| Methyl | β | 2.5 | Competitive |
| Ethyl | β | 1.4 | Competitive |
| n-Propyl | β | 2.2 | Competitive |
| Isopropyl | β | 30 | Competitive |
| Phenyl | β | 58 | Competitive |
| Methyl | α | 12 | Competitive |
| Ethyl | α | 6.8 | Competitive |
| n-Propyl | α | 4.3 | Competitive |
| Isopropyl | α | 40 | Competitive |
| Phenyl | α | 28 | Competitive |
Note: A lower Kᵢ value indicates more potent inhibition.
Conformational Requirements for Optimized Enzyme Binding
Studies on a series of 6-substituted androst-4-ene-3,17-diones have provided insight into the conformational constraints of the aromatase active site. Research indicates that the spatial arrangement of substituents on the steroid's A-ring significantly influences binding affinity. For instance, 6β-alkyl steroids generally exhibit a higher affinity for aromatase than their 6α-isomer counterparts. nih.gov This suggests a specific conformational preference where substituents on the beta-face (top face) of the steroid are better accommodated within the enzyme's binding site. Conversely, in a series of aryl steroids, the 6α-isomers showed higher affinity, indicating that the nature of the substituent dictates the optimal conformation. nih.gov The presence of the 6-oxo group in this compound would similarly impose specific conformational requirements for its interaction with target enzymes.
Identification of Hydrophobic and Ligand-Binding Pockets
The active sites of enzymes that metabolize or bind to steroids are characterized by specific pockets that accommodate the ligand. Molecular modeling and structure-activity relationship studies on aromatase inhibitors have elucidated key features of its binding site.
The active site contains a distinct hydrophobic binding pocket near the C-6 position of the steroid substrate. nih.gov This pocket has a limited accessible volume, which explains the variance in inhibitory activity observed with different substituents at this position. nih.gov Bulky or polar substituents tend to decrease binding affinity, suggesting that the pocket is optimized for nonpolar, appropriately sized groups. nih.gov The higher affinity of 6β-alkyl steroids compared to 6α-isomers strongly indicates that this hydrophobic pocket is located more towards the β-face of the bound steroid. nih.gov For this compound, the carbonyl group at C-6 would interact with this specific microenvironment, and the nature of this interaction (whether it is favorable or creates steric hindrance) would be a key determinant of binding affinity.
Computational Chemistry and Molecular Docking in Enzyme-Ligand Systems
Computational chemistry and molecular docking are powerful tools for investigating the interactions between ligands like this compound and their target enzymes at a molecular level. These methods predict the preferred binding orientation of the ligand within the enzyme's active site and estimate the strength of the interaction.
Molecular docking studies performed on related compounds, such as androst-4-en-3,17-dione and its metabolites with enzymes like butyrylcholinesterase and aromatase, have provided valuable insights. tandfonline.comoup.com These studies show that binding is typically stabilized by a combination of hydrogen bonds and hydrophobic interactions. tandfonline.com For example, in the docking of androst-4-en-3,17-dione into the active site of butyrylcholinesterase, the inhibitor is stabilized by hydrogen bonds and extensive hydrophobic interactions with amino acid residues lining the enzyme's gorge. tandfonline.comupenn.edu
Similarly, molecular modeling of aromatase inhibitors has been used to rationalize structure-activity relationships. nih.gov Docking simulations of exemestane, a derivative of androstenedione, into the aromatase active site have helped identify key amino acid residues, such as E302, D309, and S478, that may be involved in the inhibition mechanism. oup.com Such computational approaches could be applied to this compound to predict its binding mode and potential inhibitory activity against various steroid-metabolizing enzymes. By modeling the compound within a known enzyme active site, specific interactions could be identified, guiding further experimental studies.
The table below summarizes the findings from a molecular dynamics simulation study on the binding of androst-4-en-3,17-dione (a structurally related steroid) to the enzyme AcmB, illustrating the type of data generated through computational methods. nih.gov
| Substrate | Estimated Free Energy of Binding (ΔGb) [kcal/mol] | Average Interaction Energy (IE) [kcal/mol] | IE with Membrane-Associated Domain [kcal/mol] |
| Androst-4-en-3,17-dione (AD) | -4.1 ± 0.2 | -40.1 ± 0.2 | -4.93 ± 0.05 |
| Cholest-4-en-3-one (CHON) | -10.0 ± 0.3 | -61.4 ± 0.2 | -15.68 ± 0.08 |
Advanced Analytical Methodologies for Androsta 4,16 Diene 3,6 Dione Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural analysis of Androsta-4,16-diene-3,6-dione, providing definitive information on its atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of complex molecules like this compound. Through the analysis of ¹H and ¹³C NMR spectra, researchers can map the carbon skeleton and determine the precise spatial arrangement of hydrogen atoms.
While the complete, detailed NMR spectral data for this compound is primarily available in specialized chemical literature, the principles of its analysis rely on established steroid chemistry. Key diagnostic signals would include those for the vinyl protons at C4, C16, and C17, and the characteristic downfield shifts for the carbon atoms of the two ketone groups (C3 and C6). Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to confirm proton-proton and proton-carbon correlations, respectively, ensuring a definitive structural assignment.
Table 1: Representative ¹H NMR Chemical Shifts for Related Androstane (B1237026) Structures This table provides context based on similar compounds, as the specific data for this compound is not publicly available in detail.
| Proton Location | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C18-H₃ | ~0.95 | s |
| C19-H₃ | ~1.20 | s |
| C4-H | ~5.80 | s |
Mass spectrometry (MS) is critical for determining the molecular weight and investigating the fragmentation patterns of this compound, which corroborates its elemental composition and structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₉H₂₄O₂.
The electron impact (EI) mass spectrum would be expected to show a distinct molecular ion peak (M⁺) and a series of fragment ions resulting from characteristic cleavages of the steroid's four-ring system. The fragmentation pattern provides a molecular fingerprint that can be used for identification and to distinguish it from other steroid isomers.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₉H₂₄O₂ |
| Exact Mass | 284.1776 |
| Nominal Mass | 284 |
| Key Fragmentation Pathways | Cleavage of B and D rings |
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for the isolation of this compound from synthesis reaction mixtures or complex biological matrices and for its subsequent quantification.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile steroids. For this compound, this method would provide both the retention time (a characteristic of the compound under specific chromatographic conditions) and the mass spectrum for positive identification. The technique is particularly important in the analysis of volatile components that contribute to aroma and odor.
Liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach, particularly for analyzing compounds that may not be sufficiently volatile or thermally stable for GC-MS. LC-MS is highly effective for separating steroids within complex mixtures, such as those from biological samples. Different ionization techniques, like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), could be optimized for the sensitive detection and quantification of this compound.
Radiometric and Spectrophotometric Assays in Biochemical Studies
To investigate the biochemical role of this compound, such as its interaction with enzymes or receptors, radiometric and spectrophotometric assays are employed. For instance, if studying its potential role as an enzyme inhibitor, a spectrophotometric assay could be designed to measure the rate of product formation in its presence and absence. Similarly, radiolabeled this compound could be synthesized to trace its metabolic pathways or to perform receptor-binding assays, allowing for highly sensitive detection and quantification of its interactions within a biological system.
Derivatization and Analogue Development for Research Probes
Design and Synthesis of Substituted Androstane (B1237026) Derivatives
The development of research probes from the Androsta-4,16-diene-3,6-dione core involves the rational design and synthesis of derivatives with specific substitutions. These modifications are intended to introduce new functionalities, such as reporter groups or reactive moieties, without abolishing the essential binding characteristics of the parent steroid.
Key synthetic strategies often target the ketone groups or available positions on the steroid rings for modification. For instance, palladium-catalyzed aminocarbonylation has been successfully used to introduce carboxamide functionalities at various positions on the androstane skeleton. This method involves converting a keto group into a hydrazone, followed by treatment with iodine to create an iodo-alkene intermediate, which can then be carbonylated in the presence of various amines. Such approaches could be adapted to functionalize the this compound scaffold.
Another established approach is the substitution at positions adjacent to existing carbonyls. Studies on the related compound, 4-androstene-3,17-dione, have demonstrated the synthesis of 4-amino, 4-alkoxy, and 4-alkyl derivatives as inhibitors of aromatase. These modifications highlight the feasibility of introducing a wide range of functional groups to the A-ring of the androstane nucleus. Similarly, substitutions at the C-11 position of androstanes with hydroxyl, carbonyl, or methoxy groups have been synthesized to probe biological activity. These examples provide a blueprint for creating a library of substituted this compound derivatives to serve as research probes.
The design of these probes is guided by the intended application. For example, attaching a fluorescent tag would enable visualization of the molecule's localization in cells, while incorporating a photoaffinity label would allow for the identification of binding proteins.
Table 1: Examples of Hypothetical Substituted Androstane Derivatives for Research Applications
| Derivative Class | Substitution Position(s) | Example Substituent | Potential Research Application |
| Fluorescent Probes | C-2, C-11 | Dansyl or Bodipy group | Cellular imaging, receptor localization |
| Affinity-Based Probes | C-4, C-7 | Biotin, clickable alkyne/azide | Target protein isolation and identification |
| Photoaffinity Labels | Various | Benzophenone, Arylazide | Covalent labeling of binding partners |
| Covalent Inhibitors | Various | Epoxide, Michael acceptor | Irreversible binding to enzyme active sites |
Exploration of Heteroatom-Containing Steroid Analogues
Incorporating heteroatoms such as nitrogen, oxygen, or sulfur into the steroid skeleton is a powerful strategy for modulating the biological and physicochemical properties of androstane derivatives. This approach can alter receptor binding affinity, metabolic stability, and pharmacokinetic profiles, making it a valuable tool in the development of novel research probes and therapeutic agents.
The synthesis of these analogues can involve replacing one or more carbon atoms within the steroid rings or adding heterocyclic rings to the core structure. For example, A-ring modifications of androstanes have led to the creation of A-homo lactams and fused pyrazole derivatives. The introduction of a nitrogen atom into the A-ring to create 3-oxime derivatives, which can be further alkylated, is another documented modification of the androst-4-en-3-one system. Furthermore, the fusion of polyheterocycles to the D-ring of the androstane nucleus has been explored to generate compounds with novel biological activities.
The rationale for creating these analogues is multifaceted. The introduction of heteroatoms can introduce hydrogen bonding capabilities, alter electronic distribution, and impose conformational constraints, all of which can lead to more specific and potent interactions with biological targets. For instance, steroid derivatives incorporating thiazoline, thiadiazoline, and thiazolidinone heterocycles have been synthesized from androstenedione (B190577) to develop potential anticancer agents. These synthetic strategies could be applied to this compound to generate a diverse set of probes for biological investigation.
Table 2: Potential Heteroatom-Containing Analogues of this compound
| Analogue Type | Heteroatom(s) | Position of Modification | Anticipated Change in Property |
| Aza-steroid | Nitrogen (N) | A-ring, B-ring | Altered basicity, potential for new H-bonds |
| Oxa-steroid | Oxygen (O) | D-ring (lactone) | Increased polarity, modified H-bond potential |
| Thia-steroid | Sulfur (S) | A-ring, D-ring | Altered lipophilicity and geometry |
| Fused Pyrazole | Nitrogen (N) | A-ring (positions 2, 3) | Rigidified structure, new interaction points |
| Fused Thiazole | Nitrogen (N), Sulfur (S) | D-ring (positions 16, 17) | Potential for metal coordination, altered electronics |
Development of Enzyme-Activated Probes
Enzyme-activated probes are sophisticated tools designed to be chemically inert or non-fluorescent until they encounter a specific target enzyme. Upon enzymatic modification, the probe undergoes a chemical transformation that "activates" it, leading to the release of a detectable signal (e.g., fluorescence) or a reactive species that can label the enzyme. This strategy provides high specificity for imaging or profiling enzyme activity in complex biological systems.
The design of such probes based on the this compound scaffold would involve coupling the steroid core to a substrate moiety recognized by a target enzyme, often through a self-immolative linker. For example, the steroid could be linked to a phosphate group, which could be cleaved by a phosphatase. This cleavage would trigger a cascade of electronic rearrangements, releasing a fluorescent reporter group that was previously quenched.
The steroid scaffold itself can serve as the targeting element, directing the probe to enzymes involved in steroid metabolism, such as cytochrome P450 monooxygenases (CYPs) or hydroxysteroid dehydrogenases. The enzymatic reaction, such as hydroxylation or dehydrogenation at a specific site on the steroid, could be engineered to trigger the activation of the probe. This approach allows for the real-time monitoring of enzymatic activity and the identification of specific enzyme inhibitors.
The general workflow for designing and using these probes involves three key components: a targeting moiety (the steroid), an enzyme-cleavable trigger, and a reporter group. The development of these probes allows for highly sensitive and selective detection of enzyme function, which is crucial for understanding disease pathology and for the development of targeted diagnostics and therapies.
Future Directions and Emerging Research Avenues
Novel Synthetic Approaches for Steroidal Diene Compounds
The development of efficient and innovative synthetic routes is fundamental to accessing sufficient quantities of Androsta-4,16-diene-3,6-dione and its analogues for further study. Current research into steroidal compounds focuses on moving beyond classical multi-step syntheses toward more elegant and efficient methodologies. researchgate.net
One promising area is the use of chemoenzymatic strategies , which combine the precision of biocatalysis with the versatility of chemical reactions. acs.org This approach can overcome challenges in achieving specific stereochemistry and functionalization that are often difficult with purely chemical methods. For instance, a challenging synthesis of dydrogesterone (B1671002) (9β,10α-pregna-4,6-diene-3,20-dione), a related diene, highlights the potential for chemo-biocatalytic methods to provide access to complex steroidal APIs from readily available starting materials like phytosterols. acs.org
Another key area involves the development of novel cyclization and rearrangement reactions . A simple and practical method for synthesizing D-ring modified steroidal dienamides has been reported, proceeding through the rearrangement of 2H-pyrans via a vinylogous aldol (B89426) reaction. nih.gov Such innovative rearrangements could be adapted to construct the specific diene and dione (B5365651) functionalities of this compound. Furthermore, arylidene steroidal derivatives, which contain a diene system, are often prepared through Claisen-Schmidt condensation and serve as versatile intermediates for creating more complex bioactive molecules. mdpi.com
| Synthetic Strategy | Description | Potential Application for this compound | Key References |
| Chemoenzymatic Synthesis | Combines chemical steps with biocatalytic transformations to improve efficiency and selectivity. | Introduction of specific ketone or double bond functionalities using enzymes, followed by chemical modifications. | acs.org |
| Aldol Condensation | A base- or acid-catalyzed reaction to form β-hydroxy ketones or aldehydes, which can dehydrate to conjugated enones. | Formation of the α,β-unsaturated ketone system in the A-ring of the steroid nucleus. | mdpi.com |
| Rearrangement Reactions | Utilization of molecular rearrangements to form novel steroidal structures from accessible precursors. | A potential route to create the specific D-ring diene structure from other steroidal intermediates. | nih.gov |
| Sulfuryl Chloride Method | Treatment of Δ7-steroids with sulfuryl chloride to efficiently produce Δ7,9(11)-dienes. | A potential method for introducing specific diene systems into the steroid B-ring, which could be adapted for other positions. | researchgate.net |
Deeper Mechanistic Understanding of Enzymatic Biotransformations
Microbial biotransformation is a cornerstone of industrial steroid synthesis, offering a cost-effective and environmentally benign alternative to chemical synthesis for producing key intermediates like Androsta-1,4-diene-3,17-dione (ADD). nih.govspringernature.com Applying and refining these techniques for this compound requires a profound understanding of the enzymatic mechanisms involved.
Future research will focus on the enzymes responsible for key steroid modifications, such as dehydrogenation, hydroxylation, and redox reactions. frontiersin.orgnih.gov For example, the Δ1-dehydrogenation of 3-ketosteroids is a critical step in many steroid degradation and synthesis pathways, catalyzed by flavin adenine (B156593) dinucleotide (FAD)-dependent 3-ketosteroid dehydrogenases (Δ1-KSTD). acs.org Detailed kinetic and quantum-mechanical studies are beginning to reconcile long-standing questions about its catalytic mechanism, which involves proton abstraction and a rate-limiting hydride transfer to FAD. acs.org A deeper understanding of these mechanisms could allow for the rational engineering of enzymes to favor the production of specific diene structures.
Furthermore, cytochrome P450 enzymes are vital for catalyzing the hydroxylation of steroidal molecules at various positions, a common biotransformation. frontiersin.orgresearchgate.net By combining protein engineering with chemical synthesis, researchers are developing new ways to produce a wide range of natural and unnatural steroids with high efficiency. nih.gov Understanding how an enzyme like a hydroxylase or dehydrogenase would interact with the this compound scaffold is crucial for designing novel biotransformation pathways.
| Enzymatic Reaction | Enzyme Class | Relevance to Steroidal Dienes | Key References |
| Dehydrogenation | 3-Ketosteroid Dehydrogenases (KSTD) | Creates carbon-carbon double bonds, essential for forming the diene structure in the steroid nucleus. | frontiersin.orgacs.org |
| Hydroxylation | Cytochrome P450 Monooxygenases | Introduces hydroxyl groups at specific positions, which can then be oxidized to ketones (diones). | frontiersin.orgresearchgate.net |
| Side-Chain Cleavage | Various (e.g., in Mycobacterium) | Breaks down sterol side chains to produce the core androstane (B1237026) skeleton, the precursor to androstadienes. | matec-conferences.orgmdpi.com |
| Redox Reactions | Oxidoreductases | Interconverts hydroxyl and keto groups, critical for managing the final oxidation state of the molecule. | frontiersin.org |
Elucidation of Structure-Function Relationships at the Molecular Level
Understanding how the unique structural features of this compound dictate its biological function is a primary goal of future research. The specific arrangement of its two double bonds (at C4 and C16) and two ketone groups (at C3 and C6) creates a distinct three-dimensional shape and electronic profile that will govern its interactions with biological macromolecules.
Computational methods, such as molecular dynamics simulations, are powerful tools for exploring these relationships. nih.gov These simulations can model the dynamic motions of a steroid and its potential binding partners, providing insights that are difficult to obtain through static experimental methods like X-ray crystallography. nih.gov By simulating the docking of this compound into the active sites of various enzymes or receptors, researchers can predict binding affinities and modes of action.
Development of Advanced Analytical Techniques for Trace Analysis
The ability to detect and quantify minute amounts of this compound in complex biological and environmental samples is essential for studying its metabolism, distribution, and potential biological roles. Steroid hormones are typically present at very low concentrations (ng/L or ng/g), necessitating highly sensitive and specific analytical methods. nih.govlabinsights.nl
The current gold standard for trace steroid analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) . labinsights.nlyoutube.com Future research will focus on refining these methods to achieve even lower detection limits and higher throughput. This includes the development of rapid resolution liquid chromatography (RRLC) methods that shorten analysis times without sacrificing sensitivity. nih.gov
Significant advances are also being made in sample preparation, which is a critical step for removing interfering substances from complex matrices like wastewater, soil, or plasma. nih.govnih.gov Techniques such as solid-phase extraction (SPE) and pressurized liquid extraction (PLE) are being optimized to improve the recovery of a wide range of steroids. nih.govresearchgate.net The combination of advanced extraction techniques with state-of-the-art LC-MS/MS systems allows for the reliable detection of steroids at the sub-nanogram level. nih.govnih.gov These established methodologies for other steroids can be readily adapted for the specific detection of this compound.
| Analytical Technique | Sample Preparation | Common Matrix | Detection Limits (for related steroids) | Key References |
| RRLC-MS/MS | Solid-Phase Extraction (SPE), Ultrasonic Extraction | Surface Water, Wastewater, Sludge | 0.01–1.44 ng/L (water); 0.08–2.06 ng/g (sludge) | nih.gov |
| LC-MS/MS | Pressurized Liquid Extraction (PLE), SPE | Soil | 0.08–0.89 ng/g | nih.govresearchgate.net |
| GC/MS & GC/MS/MS | Liquid-Liquid Extraction, Derivatization (e.g., TMS) | Urine | Not specified, but used for metabolite identification | nih.gov |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Androsta-4,16-diene-3,6-dione, and what experimental considerations are critical for reproducibility?
- Methodology : The compound can be synthesized via ozonolysis of precursor steroids (e.g., 17-methyl androsta-4,16-dien-3-one) under controlled conditions. Reaction parameters such as ozone equivalence (1.2 molequiv), solvent selection, and post-reaction purification (e.g., chromatography) are critical . Key considerations include inert atmosphere maintenance, temperature control, and validation of intermediate products using spectroscopic methods (e.g., NMR, IR).
Q. How can researchers safely handle this compound given its reproductive and carcinogenic hazards?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Use impermeable gloves (nitrile recommended), sealed goggles, and lab coats. Respiratory protection (e.g., NIOSH-certified masks) is required for aerosol-prone procedures .
- Ventilation : Work in fume hoods or well-ventilated areas to minimize inhalation risks .
- Disposal : Classify waste as hazardous; incinerate via approved facilities to prevent environmental release .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
- Methods :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Validated for detecting metabolites in urine with limits of detection (LOD) <1 ng/mL .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for volatile derivatives; requires derivatization (e.g., silylation) to enhance sensitivity .
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges improves recovery rates .
Advanced Research Questions
Q. How do microbial transformations of this compound contribute to human axillary odor, and what experimental models are appropriate for studying this?
- Mechanistic Insights : Skin microbiota (e.g., Corynebacterium spp.) oxidize the compound to odorous androsta-4,16-dien-3-one via C-3 hydroxylation.
- Experimental Design :
- In vitro Models : Use axillary microbiome co-cultures with labeled substrates (e.g., deuterated derivatives) to track metabolic pathways .
- Analytical Tools : Combine GC-MS with stable isotope tracing to identify intermediate metabolites .
Q. What factors explain interindividual variability in this compound production and metabolism observed in human studies?
- Key Variables :
- Genetic Polymorphisms : Variations in steroidogenic enzymes (e.g., CYP17A1) may alter synthesis rates .
- Microbial Diversity : Differences in axillary microbiome composition affect metabolic outcomes .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Case Example : Discrepancies in androgen receptor binding affinities may stem from assay conditions (e.g., cell line specificity, ligand concentrations).
- Validation Approach :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293T) and reference controls (e.g., testosterone) .
- Data Normalization : Report results relative to internal standards (e.g., IC50 values normalized to protein content) .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods for scaling this compound production, and how can they be addressed?
- Challenges : Low yields (<30%) in ozonolysis due to side reactions (e.g., overoxidation).
- Optimization Strategies :
- Catalyst Screening : Test transition metal catalysts (e.g., Mn(OAc)₃) to improve regioselectivity .
- Solvent Optimization : Replace dichloromethane with greener alternatives (e.g., ethyl acetate) to reduce toxicity without compromising yield .
Q. How should researchers design studies to evaluate the environmental impact of this compound leakage?
- Ecotoxicology Framework :
- Aquatic Toxicity Testing : Use Daphnia magna chronic exposure models to assess LC50 values and reproductive effects .
- Degradation Studies : Monitor photolytic and microbial degradation rates in simulated wastewater using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
